![molecular formula C8H14FNO2 B115679 tert-butyl N-[trans-2-fluorocyclopropyl]carbamate CAS No. 146726-40-1](/img/structure/B115679.png)

tert-butyl N-[trans-2-fluorocyclopropyl]carbamate

Übersicht

Beschreibung

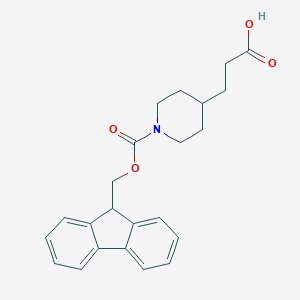

“tert-butyl N-[trans-2-fluorocyclopropyl]carbamate” is a chemical compound with the CAS Number: 146726-40-1. Its molecular weight is 175.2 and its IUPAC name is tert-butyl (1R,2R)-2-fluorocyclopropylcarbamate . It is a carbamate derivative .

Chemical Reactions Analysis

Carbamates, including “tert-butyl N-[trans-2-fluorocyclopropyl]carbamate”, are known to participate in various chemical reactions . They can modulate inter- and intramolecular interactions with target enzymes or receptors .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate is a compound involved in various synthesis processes and structural studies. Haufe et al. (2002) discussed its structural features, particularly highlighting the synthesis of monofluorinated cyclopropanecarboxylates. This process involves transition metal-catalyzed reactions, enabling the creation of compounds like tert-butyl trans- and cis-2-fluoro-2-phenylcyclopropanecarboxylates with high enantiomeric excess. The solid-state structures of such compounds, especially the cis-configurated fluorinated phenylcyclopropane derivatives, are noted for their close intermolecular contacts, offering insights into their molecular interactions (Haufe et al., 2002).

Insecticide Synthesis

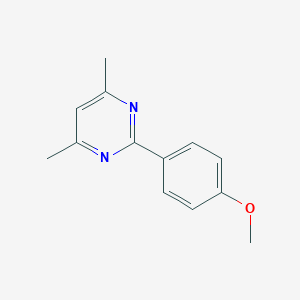

In the realm of agricultural chemistry, tert-butyl N-[trans-2-fluorocyclopropyl]carbamate serves as a precursor in synthesizing spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. Brackmann et al. (2005) outlined the synthesis process of these analogues, which involves a cocyclization step of an appropriately protected (1-aminocyclopropyl)methyl derivative with specific reactants. This synthesis process not only highlights the compound's relevance in creating effective insecticides but also showcases its versatility in organic synthesis (Brackmann et al., 2005).

Organic Synthesis Applications

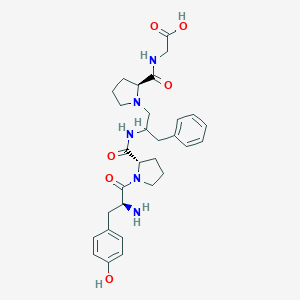

The compound's utility extends to various domains of organic synthesis. Crockett and Koch (2003) discussed its role in photochemical ring contraction processes, leading to the creation of cyclopropanone derivatives (Crockett & Koch, 2003). Additionally, Lebel and Leogane (2005) explored its use in a one-pot Curtius rearrangement process, a method that leads to the formation of tert-butyl carbamate in high yields under mild conditions, demonstrating its value in streamlined synthetic procedures (Lebel & Leogane, 2005).

Molecular Structure Studies

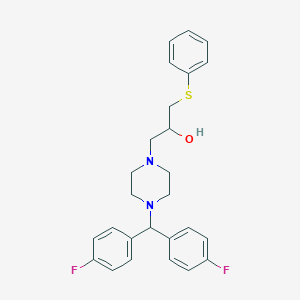

Studies on the molecular structure and vibrational spectra of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate derivatives have provided valuable insights into their conformation and stability. Arslan and Demircan (2007) utilized Hartree-Fock and density functional theory calculations to investigate the bond lengths, angles, and vibrational frequencies, contributing to a deeper understanding of the compound's molecular properties (Arslan & Demircan, 2007).

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R,2R)-2-fluorocyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSDKMQGCVVQBV-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[trans-2-fluorocyclopropyl]carbamate | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)